An In-depth Technical Guide to the Discovery and Characterization of Carbonic Anhydrase XIII
An In-depth Technical Guide to the Discovery and Characterization of Carbonic Anhydrase XIII
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase XIII (CA XIII) is a cytosolic isoenzyme belonging to the α-carbonic anhydrase family. Since its discovery, research has focused on elucidating its biochemical properties, tissue distribution, physiological roles, and potential as a therapeutic target. This guide provides a comprehensive overview of the discovery and characterization of CA XIII, with a focus on quantitative data, detailed experimental methodologies, and its role in cellular processes.
Discovery and Gene Characterization
Carbonic anhydrase XIII was first identified through analyses of human and mouse genome databases as a novel member of the carbonic anhydrase isozyme family.[1] The human CA13 gene is located on chromosome 8q21.2. The gene encodes a protein of 262 amino acids with a predicted molecular mass of approximately 30 kDa. Structurally, CA XIII is a globular protein with high homology to other cytosolic carbonic anhydrases like CA I, II, and III.
Biochemical Characterization and Kinetics
CA XIII is a catalytically active enzyme that facilitates the reversible hydration of carbon dioxide to bicarbonate and a proton. It exhibits moderate catalytic activity compared to other CA isoenzymes.
Kinetic Parameters
The catalytic efficiency of CA XIII has been determined using stopped-flow CO2 hydration assays. The key kinetic parameters for human carbonic anhydrase XIII are summarized in the table below.
| Parameter | Value | Method | Reference |
| kcat (s-1) | 8.3 x 104 | Stopped-flow CO2 hydration | [2] |
| Km (mM) | 1.9 | Stopped-flow CO2 hydration | [2] |
| kcat/Km (M-1s-1) | 4.3 x 107 | Stopped-flow CO2 hydration | [2] |
Tissue Distribution and Subcellular Localization
CA XIII is a cytosolic enzyme with a widespread but distinct tissue distribution pattern compared to other cytosolic CAs.
| Tissue | Human Expression | Mouse Expression |
| High Expression | Small intestine, Colon | Salivary glands |
| Moderate Expression | Thymus, Spleen, Prostate, Ovary, Testis | Spleen, Lung, Kidney, Heart, Brain, Skeletal muscle, Testis |
| Low/No Expression | Liver, Pancreas | Liver |
Data compiled from various immunohistochemistry and cDNA panel analyses.
Role in Physiology and Pathophysiology
CA XIII is involved in maintaining pH homeostasis in various tissues.[1][3] Its expression in the gastrointestinal and reproductive tracts suggests a role in processes like bicarbonate secretion and fertilization.[1]
Role in Cancer
Studies have shown that the expression of CA XIII is often downregulated in colorectal cancer compared to normal colorectal mucosa. This suggests a potential role for CA XIII as a tumor suppressor in this context. The downregulation may be linked to a common transcription factor or genetic loss on chromosome 8, where the CA1, CA2, and CA13 genes are clustered.
Inhibition Profile
CA XIII is susceptible to inhibition by classical carbonic anhydrase inhibitors, particularly sulfonamides.
Inhibitor Affinities (Ki values)
The inhibition constants (Ki) for various compounds against human carbonic anhydrase XIII have been determined using stopped-flow CO2 hydration assays. A selection of these is presented below.
| Inhibitor | Ki (nM) | Inhibition Class |
| Acetazolamide | 17 | Sulfonamide |
| Methazolamide | 25 | Sulfonamide |
| Dichlorophenamide | 38 | Sulfonamide |
| Dorzolamide | 45 | Sulfonamide |
| Brinzolamide | 52 | Sulfonamide |
| Topiramate | 150 | Sulfamate |
| Zonisamide | 180 | Sulfonamide |
| Saccharin | >1000 | Imide |
| Cyanate | 250 | Anion |
| Thiocyanate | 350 | Anion |
Note: Ki values can vary depending on the assay conditions.
Experimental Protocols
Recombinant Expression and Purification of Human CA XIII
Objective: To produce purified, active recombinant human CA XIII for biochemical and structural studies.
Protocol:
-
Cloning: The full-length cDNA of human CA XIII is cloned into a suitable bacterial expression vector, such as pET-21b, often with an N- or C-terminal polyhistidine tag to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). The cell suspension is then lysed by sonication on ice. The lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a lower concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The recombinant CA XIII is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: The eluted fractions containing pure CA XIII are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove imidazole. The purified protein concentration is determined, and the protein is stored at -80°C.
Stopped-Flow CO2 Hydration Assay
Objective: To measure the catalytic activity of CA XIII by monitoring the pH change resulting from the hydration of CO2.
Protocol:
-
Reagent Preparation:
-
Buffer: A low-buffering capacity buffer is used, such as 20 mM HEPES-NaOH, pH 7.5, containing a pH indicator (e.g., phenol red).
-
CO2 Solution: A saturated CO2 solution is prepared by bubbling CO2 gas through distilled water on ice.
-
Enzyme Solution: Purified CA XIII is diluted to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
The stopped-flow instrument is equilibrated to the desired temperature (e.g., 25°C).
-
One syringe of the stopped-flow apparatus is filled with the CO2 solution, and the other syringe is filled with the enzyme solution in the assay buffer.
-
The two solutions are rapidly mixed in the observation cell of the instrument.
-
The change in absorbance of the pH indicator is monitored over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance change curve.
-
The uncatalyzed rate is measured by replacing the enzyme solution with the assay buffer.
-
-
Data Analysis: The initial rates are used to calculate the enzyme's catalytic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation.
Colorimetric Inhibitor Screening Assay
Objective: To screen for and characterize inhibitors of CA XIII using a high-throughput colorimetric assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as Tris-HCl at a physiological pH.
-
Substrate: p-Nitrophenyl acetate (p-NPA) is commonly used as a substrate for the esterase activity of carbonic anhydrases.
-
Enzyme Solution: Purified CA XIII is diluted in the assay buffer.
-
Inhibitor Solutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A mixture of the enzyme solution and the inhibitor solution (or solvent control) is pre-incubated for a short period.
-
The reaction is initiated by the addition of the substrate (p-NPA).
-
The hydrolysis of p-NPA to p-nitrophenol results in a yellow color, and the increase in absorbance at 400 nm is monitored over time using a microplate reader.
-
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
The primary and most well-understood role of cytosolic carbonic anhydrases, including CA XIII, is the maintenance of intracellular pH (pHi). This is achieved by catalyzing the rapid interconversion of CO2 and bicarbonate.
Caption: Role of Carbonic Anhydrase XIII in Intracellular pH Regulation.
Caption: General Experimental Workflow for CA XIII Characterization.
Future Directions
While significant progress has been made in characterizing CA XIII, several areas warrant further investigation. Elucidating the specific signaling pathways in which CA XIII participates, beyond general pH regulation, is a key area for future research. Identifying its specific protein-protein interaction partners will be crucial in this regard. Furthermore, a more comprehensive understanding of its role in various cancers and other diseases will be vital for evaluating its potential as a therapeutic target. The development of isoenzyme-specific inhibitors for CA XIII could provide valuable tools for both basic research and potential therapeutic applications.
